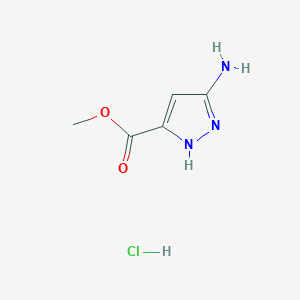

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

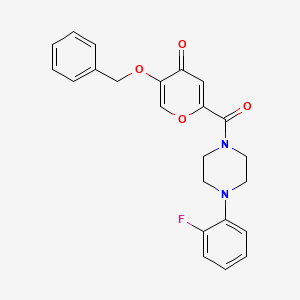

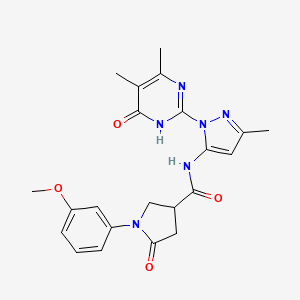

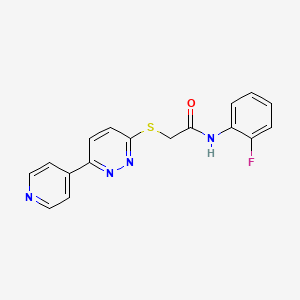

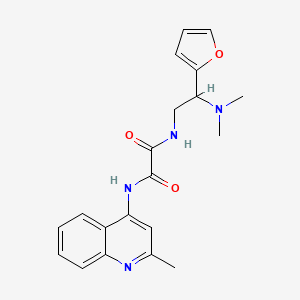

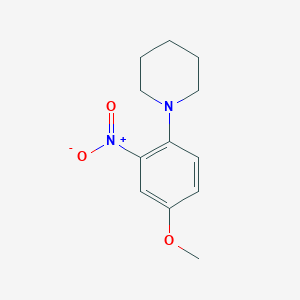

“Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C5H7N3O2. It has a molecular weight of 177.59 . It is a derivative of carboxylic acid and is used as an intermediate in the synthesis of a drug for treating cardiovascular diseases .

Synthesis Analysis

The synthesis of “Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, it can be prepared from 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester through reduction with stannous chloride or palladium on carbon .Molecular Structure Analysis

The InChI code for “Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” is 1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H and the InChI key is WKSUKIUHZDWQCZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazoles, including “Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

“Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” is a light yellow solid with a purity of 95%. It should be stored at temperatures between 2-8°C .Scientific Research Applications

Pharmaceutical Development

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is widely used in pharmaceutical research for the synthesis of various bioactive compounds. Its pyrazole ring structure is a key component in the development of drugs targeting a range of diseases, including cancer, inflammation, and infectious diseases .

Enzyme Inhibition Studies

This compound is utilized in enzyme inhibition studies, particularly as a selective inhibitor of D-amino acid oxidase (DAO). DAO inhibitors are significant in neurological research due to their potential in treating conditions like schizophrenia and chronic pain .

Chemical Synthesis

In organic chemistry, Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds, which are essential in the development of new materials and pharmaceuticals .

Agricultural Chemistry

The compound is also explored in agricultural chemistry for the development of new agrochemicals. Its derivatives have shown potential as herbicides, fungicides, and insecticides, contributing to crop protection and yield improvement .

Material Science

In material science, Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is used in the synthesis of novel polymers and materials with unique properties. These materials can be applied in various industries, including electronics, coatings, and nanotechnology .

Biological Assays

The compound is employed in biological assays to study its effects on different biological systems. It helps in understanding the interaction of pyrazole derivatives with biological targets, aiding in the discovery of new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound is used to design and synthesize new drug candidates. Its structure allows for modifications that can enhance the pharmacological properties of potential drugs, making it a valuable tool in drug discovery .

Analytical Chemistry

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is also used in analytical chemistry for the development of new analytical methods. It can be used as a standard or a reagent in various analytical techniques, including chromatography and spectroscopy .

Thermo Fisher Scientific BLD Pharm Thermo Fisher Scientific MilliporeSigma

Mechanism of Action

Target of Action

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide .

Mode of Action

The compound interacts with its target, DAO, by inhibiting its activity . This inhibition protects DAO cells from oxidative stress induced by D-Serine , a neurotransmitter involved in several functions of the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is the D-amino acid metabolic pathway . By inhibiting DAO, the compound prevents the oxidation of D-amino acids, thereby affecting the balance of these molecules in the body .

Result of Action

The molecular and cellular effects of Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride’s action primarily involve the protection of DAO cells from oxidative stress induced by D-Serine . This can have significant implications for neurological health, given the role of D-Serine in the nervous system.

Safety and Hazards

The safety information for “Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

properties

IUPAC Name |

methyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSUKIUHZDWQCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)

![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)

![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)

![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)

![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)